Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate is a complex organic compound with a unique structure that includes an imidazolidinone ring, an isopropylphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the isopropylphenyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and esters with different substituents. Examples include:
- Ethyl 2-(2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
- Ethyl 2-(2-(3-(4-ethylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
Uniqueness
What sets Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-4-25-17(23)11-19-16(22)12-20-9-10-21(18(20)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPIWHJFZSVABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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